molecular formula C18H19N3O4S B3203324 N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide CAS No. 1021253-76-8

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide

Cat. No.: B3203324
CAS No.: 1021253-76-8
M. Wt: 373.4 g/mol
InChI Key: CXPFBVSFLIVUJZ-UHFFFAOYSA-N
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Description

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide is a complex organic compound that features a furan ring, a pyridazine ring, and a sulfonamide group

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-18-10-9-16(17-8-4-13-25-17)20-21(18)12-5-11-19-26(23,24)14-15-6-2-1-3-7-15/h1-4,6-10,13,19H,5,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPFBVSFLIVUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridazine intermediates, followed by their coupling and subsequent sulfonamide formation. Common reagents used in these reactions include furan derivatives, hydrazine, and sulfonyl chlorides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and related derivatives.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The furan and pyridazine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(furan-2-yl)propyl)-1-phenylmethanesulfonamide
  • N-(3-(pyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide
  • N-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-phenylsulfonamide

Uniqueness

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide is unique due to the combination of its furan, pyridazine, and sulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide is a complex organic molecule that incorporates both furan and pyridazine moieties. This structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula: C₁₅H₁₇N₃O₃S
  • Molecular Weight: 287.37 g/mol
  • CAS Number: Not specified in the available sources.

The compound features a furan ring , a pyridazine core , and a sulfonamide group , which are known for their diverse pharmacological properties. The furan derivative often interacts with biological systems, indicating potential therapeutic applications.

Structure-Activity Relationship

The unique combination of structural elements in this compound may confer specific biological properties. The presence of the furan ring is particularly noteworthy, as it is associated with various activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that compounds containing furan and pyridazine structures exhibit significant anticancer properties . For instance, derivatives with similar frameworks have shown promise in inhibiting tumor growth through various mechanisms:

Compound NameBiological ActivityMechanism
Furan-based derivativesAnticancerInduction of apoptosis
Pyridazine derivativesAntitumorInhibition of cell proliferation

A study highlighted the synthesis of pyridazine-based compounds that demonstrated effectiveness against several cancer cell lines, suggesting that the incorporation of furan enhances these effects .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Furan derivatives are known for their activity against various pathogens:

Compound NameActivity TypeTarget Pathogen
FurosemideDiuretic, AntimicrobialBacterial infections
Benzofuran derivativesAntimicrobialGram-positive bacteria

The presence of the sulfonamide group may further enhance its antimicrobial efficacy by functioning as a competitive inhibitor of bacterial enzymes .

Case Studies

  • Case Study on Anticancer Activity:
    A recent study evaluated the effects of a related pyridazine-furan hybrid on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study concluded that such hybrids could serve as lead compounds for developing new anticancer therapies .
  • Case Study on Antimicrobial Efficacy:
    Another investigation focused on a series of furan-pyridazine compounds against multi-drug resistant bacterial strains. The findings revealed that these compounds exhibited potent antibacterial activity, suggesting their potential as new antibiotics in treating resistant infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide moiety can inhibit dihydropteroate synthase in bacteria, disrupting folate synthesis.
  • Induction of Apoptosis: The furan component may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with DNA Synthesis: Pyridazine derivatives can intercalate into DNA, inhibiting replication and transcription processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide

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